molecular formula C155H250N42O44S B12306925 beta-Endorphin (bovine, camel, mouse)

beta-Endorphin (bovine, camel, mouse)

Cat. No.: B12306925
M. Wt: 3438.0 g/mol
InChI Key: HQALISCIMNBRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Endorphin (bovine, camel, mouse) is a synthetic 31-amino acid peptide with the sequence H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH and a molecular weight of 3438.04 Da . It is derived from the proteolytic cleavage of the precursor protein pro-opiomelanocortin (POMC) and is a primary agonist for the mu-opioid receptor (MOR), with additional activity at delta and kappa opioid receptors . This potent endogenous neuropeptide produces analgesic effects that surpass the efficacy of morphine and is a key mediator in the body's natural pain regulation and reward systems . Its core research value lies in its involvement in a wide variety of physiological processes, including the modulation of pain perception, stress responses, emotional states, and reward pathways . Beyond its role as a neurotransmitter and neuromodulator in the central nervous system, beta-endorphin functions as a hormone in peripheral circulation and is also produced by cells of the immune system, suggesting a role in modulating pain and inflammation . Recent research implicates beta-endorphin in psychiatric and neurodegenerative disorders, and it is a key molecule of interest in studies of exercise-induced euphoria, often referred to as a "runner's high" . Investigations into its biotransformation into shorter peptide fragments reveal a complex system of regulation, with some fragments retaining unique pharmacological properties . Furthermore, emerging evidence highlights its anti-inflammatory and antioxidant properties, with one study demonstrating its ability to inhibit inflammation, oxidative stress, and apoptosis via the Nrf-2 pathway in an asthmatic murine model . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQALISCIMNBRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C155H250N42O44S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Proopiomelanocortin Pomc Processing and Beta Endorphin Biosynthesis in Animal Systems

Gene Expression and Transcriptional Regulation of POMC in Animal Models

The expression of the POMC gene is a complex process that integrates developmental cues and physiological signals, primarily within specific cells of the pituitary gland and the hypothalamus. nih.gov The regulation of POMC transcription is controlled by specific regulatory sequences within the gene's promoter and enhancer regions. nih.gov

In animal models, particularly the mouse, several transcription factors (TFs) have been identified as crucial for pituitary activation of POMC transcription. These include the Pitx factors, which are essential for pituitary development, and Tpit, which controls the terminal differentiation of the two pituitary POMC-expressing lineages: the corticotrophs of the anterior lobe and the melanotrophs of the intermediate lobe. nih.gov The pioneer TF Pax7 plays a key role in melanotroph identity by remodeling chromatin to enable Tpit action. nih.gov In the mouse hypothalamus, the transcriptional regulator PRDM12 has been shown to be critical for establishing melanocortin neuron identity and maintaining high levels of Pomc expression. nih.gov The absence of PRDM12 in mouse POMC neurons leads to a significant reduction in Pomc expression. nih.gov

Numerous signaling pathways also modulate POMC transcription. For instance, hypothalamic corticotropin-releasing hormone (CRH) activates transcription via the Nur family of orphan nuclear receptors. nih.gov Conversely, glucocorticoids exert negative feedback, repressing POMC gene expression in the anterior pituitary at the transcriptional level. nih.govpnas.org Studies in rats have shown that removal of the adrenal glands (adrenalectomy) leads to a significant increase in POMC mRNA levels in the anterior pituitary, an effect that is reversed by the administration of dexamethasone, a synthetic glucocorticoid. pnas.org While many of these regulatory mechanisms are conserved across species, notable differences exist in the specific regulatory targets of the human versus the mouse POMC genes. nih.gov

Post-Translational Modifications of POMC and Beta-Endorphin (B3029290)

Following its synthesis in the endoplasmic reticulum, the POMC prohormone is transported through the Golgi apparatus and into secretory granules, where it undergoes a series of crucial post-translational modifications. nih.govsemanticscholar.org These modifications, which include proteolytic cleavage, acetylation, and other enzymatic alterations, are responsible for generating the final suite of bioactive peptides. bioscientifica.comnih.gov

The initial and most critical step in POMC processing is the endoproteolytic cleavage of the precursor at specific pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg). researchgate.netphysiology.org This task is performed by a family of calcium-dependent serine proteases known as prohormone convertases (PCs). physiology.org The two principal convertases involved in POMC processing are PC1 (also known as PC3) and PC2. nih.govpnas.org

The expression and activity of these enzymes are tissue-specific, which dictates the final peptide products. physiology.orgnih.gov

In the corticotroph cells of the anterior pituitary , PC1 is the predominant enzyme. bioscientifica.comnih.govresearchgate.net Here, PC1 cleaves POMC primarily to generate adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH). nih.govnih.gov

In the melanotroph cells of the intermediate pituitary and in hypothalamic neurons , both PC1 and PC2 are expressed. bioscientifica.compnas.orgresearchgate.net The presence of PC2 allows for more extensive processing. PC2 cleaves β-LPH at a dibasic site to yield β-endorphin. physiology.orgnih.gov It also cleaves ACTH to produce α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate peptide (CLIP). physiology.orgnih.gov

Studies using mouse pituitary tumor cell lines (AtT-20), which naturally express PC1, have been instrumental in elucidating these pathways. researchgate.netnih.gov When these cells are engineered to also express PC2, they gain the ability to perform the additional cleavages seen in the intermediate pituitary, producing peptides like β-endorphin. researchgate.net PC2 generally exhibits a broader spectrum of activity on POMC compared to PC1. nih.gov

EnzymePrimary Location of ActionKey POMC Cleavage ActionMajor Products
Prohormone Convertase 1 (PC1/PC3) Anterior Pituitary CorticotrophsCleaves POMC into larger intermediates. nih.govACTH, β-Lipotropin (β-LPH), N-terminal fragment. nih.gov
Prohormone Convertase 2 (PC2) Intermediate Pituitary Melanotrophs, HypothalamusCleaves β-LPH to generate β-endorphin; cleaves ACTH. physiology.orgnih.govβ-Endorphin, α-MSH, CLIP. nih.gov

Following the initial endoproteolytic cuts by PC1 and PC2, most of the resulting peptide intermediates have C-terminal basic amino acid residues (lysine or arginine) that must be removed. oup.com This trimming is primarily accomplished by Carboxypeptidase E (CPE), an exopeptidase with an optimal pH of 5.5, consistent with the acidic environment of secretory granules. nih.govoup.com CPE sequentially removes these basic residues to generate the mature, fully active peptides. oup.com

Beyond its enzymatic role, CPE also functions as a sorting receptor in the trans-Golgi network. nih.govnih.govcapes.gov.br It binds to specific sorting signals on prohormones, including POMC, and directs them into the regulated secretory pathway, ensuring they are packaged into dense-core secretory granules for storage and regulated release. oup.comnih.govcapes.gov.br Studies in bovine pituitary secretory granule membranes have shown that CPE binds specifically to the sorting signal of POMC. capes.gov.br The absence of functional CPE in mutant mice (Cpefat/fat) leads to impaired processing of various prohormones, including POMC, and their mis-sorting. nih.gov

Beta-endorphin can undergo further modifications that significantly alter its biological activity. Two of the most important are N-terminal acetylation and C-terminal truncation.

N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of β-endorphin is a key regulatory mechanism. nih.gov This modification, which occurs in tissues like the intermediate pituitary, effectively inactivates the peptide's opioid activity by preventing it from binding to opioid receptors. wikipedia.orgnih.govmanchester.ac.uknih.gov Acetylated β-endorphin is therefore considered a physiologically inactivated form of the potent analgesic peptide. manchester.ac.uknih.gov

C-Terminal Truncation: The full-length β-endorphin peptide consists of 31 amino acids (β-endorphin 1-31). wikipedia.org However, shorter forms, such as β-endorphin 1-27 and 1-26, are also found in the pituitary and brain. physiology.org The removal of amino acid residues from the C-terminus leads to a progressive decrease in analgesic potency. nih.govmanchester.ac.uknih.gov While the N-terminal sequence is essential for receptor binding and producing analgesia, the C-terminal residues are important for conferring potency. nih.govmanchester.ac.uk

While the general framework of POMC processing is conserved among mammals, there are significant species-specific differences in the cleavage sites and the resulting peptide products. physiology.orgresearchgate.net

Mouse (and Rat): A key difference in rodents like the mouse and rat is the absence of a dibasic cleavage site within the β-LPH sequence that is required to produce β-melanocyte-stimulating hormone (β-MSH). nih.gov Therefore, β-MSH is not generated as a separate peptide in these species. nih.govresearchgate.net In the mouse hypothalamus, α-MSH is the primary melanocortin involved in regulating energy balance. researchgate.net

Bovine: The processing of POMC in the bovine anterior pituitary is well-characterized and follows the typical mammalian pattern, where PC1-mediated cleavage yields ACTH and β-LPH as the major final products. bioscientifica.comnih.gov In the bovine neurointermediate lobe, β-endorphin immunoreactivity is confined to the pars intermedia. nih.gov Studies using bovine adrenal chromaffin cells to express mouse POMC showed that these cells processed the precursor similarly to anterior pituitary corticotrophs, producing ACTH, β-LPH, and β-endorphin. nih.gov

Camel: The POMC gene in the dromedary camel (Camelus dromedarius) encodes for β-endorphin and Met-enkephalin, which are endogenous opiates. uniprot.org The processing is expected to be broadly similar to that in other non-rodent mammals, involving the generation of β-LPH and subsequent cleavage to β-endorphin. bioscientifica.com

FeatureMouseBovineCamel
Primary Melanocortin α-MSH researchgate.netα-MSH (from intermediate lobe)Likely similar to bovine/human
β-MSH Production No, due to lack of cleavage site. nih.govYesYes (presumed)
β-Endorphin Production Yes, in intermediate lobe and hypothalamus. physiology.orgYes, in intermediate lobe. nih.govnih.govYes, derived from POMC. uniprot.org
Key Research Model Extensively used for genetic and cellular studies of POMC regulation and processing. nih.govnih.govresearchgate.netUsed in early studies to characterize POMC processing and enzyme activity. nih.govcapes.gov.brnih.govLess studied, but protein sequence confirms POMC family membership. uniprot.org

Anatomical Distribution and Cellular Origins of Beta-Endorphin in Animal Tissues

Beta-endorphin is not ubiquitously distributed; its production is confined to specific cell populations within the central nervous system and peripheral tissues. wikipedia.org

The primary sites of β-endorphin synthesis are the pituitary gland and the brain. wikipedia.org

Pituitary Gland: In bovine, β-endorphin-secreting cells are located in the pars intermedia and the pars distalis. nih.gov The anterior pituitary produces β-endorphin's precursor, β-LPH, while the intermediate lobe processes it further to generate β-endorphin itself. nih.govresearchgate.net

Hypothalamus: A major site of production is a distinct population of neurons in the arcuate nucleus of the hypothalamus. wikipedia.orgphysiology.org These neurons project to various brain regions, releasing β-endorphin to modulate a wide range of functions. nih.gov

Other CNS Locations: In rats, β-endorphin immunoreactive fibers have been found in the ventral horn, lateral funiculus, and lamina X of the spinal cord. nih.gov Some studies suggest the existence of intrinsic POMC neurons within the spinal cord, although much of the spinal content is thought to derive from supraspinal sources. nih.gov In the mouse retina, β-endorphin has been localized to a subset of cholinergic amacrine cells. nih.gov

In addition to the nervous system, POMC and its processing enzymes, leading to β-endorphin production, have been identified in various immune cells. oup.comresearchgate.net In rats, macrophages/monocytes, granulocytes, and lymphocytes in both the blood and inflamed tissues have been shown to contain β-endorphin, POMC, PC1, PC2, and CPE. oup.com This suggests a role for locally produced β-endorphin in modulating immune responses and inflammation. frontiersin.org

Central Nervous System Localization (Hypothalamus, Pituitary, Spinal Cord, Brain Stem)

Beta-endorphin is prominently found within the central nervous system (CNS), where it acts as a neurotransmitter and neuromodulator.

Hypothalamus: A major site of beta-endorphin production in the brain is the arcuate nucleus of the hypothalamus. nih.govnih.gov Neurons in this region synthesize and release beta-endorphin, which can then be transported via the cerebrospinal fluid (CSF) to act on distant brain regions. nih.gov These hypothalamic neurons are crucial for regulating functions like pain, reward, and feeding behavior. researchgate.netresearchgate.net

Pituitary Gland: The pituitary gland is a primary source of beta-endorphin, particularly for release into the systemic circulation. nih.gov The anterior pituitary produces beta-endorphin alongside ACTH, while the intermediate lobe can also be a significant source in some species. wikipedia.orgnih.gov The discovery of beta-endorphin was made in camel pituitary extracts. wikipedia.org

Spinal Cord: Beta-endorphin plays a critical role in pain modulation at the level of the spinal cord. It can inhibit the release of substance P in the dorsal root, thereby reducing the transmission of pain signals to the brain. wikipedia.orgyoutube.com Studies in the dromedary camel have investigated the distribution of various nociceptive markers in the lumbar spinal cord, highlighting the importance of this region in pain pathways. nih.gov

Brain Stem: Beta-endorphin is also found in the brain stem, with a small group of producing neurons located in the nucleus of the solitary tract. nih.govnih.gov It can act on opioid receptors in brainstem areas like the periaqueductal gray to modulate descending pain-inhibitory pathways. wikipedia.orgyoutube.com

Peripheral Tissue Distribution (Immune Cells, Reproductive Organs, Gastrointestinal Tract)

Beyond the CNS, beta-endorphin is present in various peripheral tissues, where it exerts localized effects.

Immune Cells: Cells of the immune system, including T-lymphocytes, monocytes, and macrophages, can produce and secrete beta-endorphin. researchgate.netjci.orgresearchgate.net This localized release, often in response to inflammation or stress, contributes to peripheral analgesia by acting on opioid receptors on sensory nerve endings. jci.orgresearchgate.net Studies in mice have shown that beta-endorphin can influence B cell function by inducing interleukin-4 secretion from T cells. nih.gov In bovines, beta-endorphin has been shown to inhibit the inflammatory response in endometrial cells, demonstrating its immunomodulatory role. nih.gov

Reproductive Organs: Evidence suggests a role for beta-endorphin within the reproductive system. Research in bovines has demonstrated that beta-endorphin can modulate the inflammatory response in endometrial cells. nih.gov Furthermore, studies in rats have shown that the enzyme responsible for generating gamma-endorphin (B1627272) (a derivative of beta-endorphin) is found in high concentrations in the testis, ovary, and uterus, suggesting local processing and function of endorphins in these tissues. nih.gov

Gastrointestinal Tract: While specific data for bovine, camel, and mouse gastrointestinal tracts is limited in the provided context, the general distribution of opioid peptides and their receptors throughout the gut is well-established in mammals. They are known to modulate motility, secretion, and visceral sensation. The presence of POMC-derived peptides in the gut is an area of ongoing research.

Table 2: Anatomical Distribution of Beta-Endorphin

SystemLocationFunction/SignificanceSpecies-Specific Findings
Central Nervous System Hypothalamus (Arcuate Nucleus)Major site of synthesis for central effects; regulation of appetite, stress, and reward. nih.govnih.govMouse models are extensively used to study hypothalamic POMC neurons. jci.org
Pituitary GlandPrimary source for peripheral circulation; stress response. nih.govOriginally discovered in camel pituitary extracts. wikipedia.org Studied in dairy cows in response to milking. nih.gov
Spinal CordPain modulation (analgesia) by inhibiting nociceptive signals. wikipedia.orgyoutube.comNociceptive pathways studied in the dromedary camel spinal cord. nih.gov
Brain Stem (Nucleus of the Solitary Tract)Descending pain control, autonomic regulation. nih.govyoutube.comGeneral mammalian function.
Peripheral Tissues Immune Cells (T-cells, Macrophages)Local pain and inflammation control. researchgate.netjci.orgDemonstrated in mouse and bovine immune cells. nih.govnih.gov
Reproductive Organs (Uterus, Testis, Ovary)Modulation of inflammation and local cellular functions. nih.govnih.govAnti-inflammatory effects observed in bovine endometrial cells. nih.gov
Gastrointestinal TractRegulation of motility and secretion.General mammalian function, specific data for these species not detailed.

Beta Endorphin Receptor Pharmacology and Signal Transduction in Animal Models

Opioid Receptor Binding Affinity and Selectivity (Mu, Delta, Kappa)

Beta-endorphin (B3029290) is recognized as a potent endogenous agonist primarily for the mu-opioid receptor (MOR), but it also demonstrates significant affinity for the delta-opioid receptor (DOR). mdpi.comnih.govnih.gov Its interaction with the kappa-opioid receptor (KOR) is considerably weaker. nih.govnih.gov The binding characteristics of beta-endorphin can vary depending on the specific animal model, tissue type, and the presence of different receptor subtypes and splice variants.

In rat brain membranes, radioiodinated human beta-endorphin binds with high affinity to both mu and delta opioid sites, showing a slight preference for mu sites. nih.gov Studies using whole rat brain membranes revealed a dissociation constant (Kd) of 2 nM. nih.gov In contrast, its affinity for kappa sites is low. nih.gov The reinforcing effects of beta-endorphin in rats have been shown to be mediated by both central mu and delta opioid receptors. capes.gov.br

Research on mouse models has provided more detailed insights, particularly concerning splice variants of the mu-opioid receptor gene (Oprm1). mdpi.com The binding affinity of β-endorphin can differ significantly between these variants. For instance, β-endorphin exhibits a more than nine-fold higher affinity for the mouse MOR variant mMOR-1D compared to the mMOR-1O variant. nih.govmdpi.com This highlights that alternative splicing of the MOR gene can create receptors with distinct pharmacological profiles for endogenous peptides.

While beta-endorphin is the prototypical endogenous ligand for the MOR, its high affinity for the DOR is also functionally important. nih.govnih.gov The peptide contains the Met-enkephalin sequence at its N-terminus, which contributes to its broad receptor interaction profile. nih.govnih.gov

CompoundReceptor TargetAnimal Model/TissueBinding Affinity (Kd/Ki)Reference
Human beta-EndorphinOpioid Receptors (mixed)Rat Whole BrainKd: 2 nM nih.gov
Human beta-EndorphinOpioid Receptors (delta)NG108-15 Cells (mouse neuroblastoma x rat glioma)Kd: 6 nM nih.gov
beta-EndorphinMu-Opioid Receptor (mMOR-1D variant)MouseKi: 1.7 nM nih.gov
beta-EndorphinMu-Opioid Receptor (mMOR-1O variant)MouseKi: 16 nM nih.gov

Functional Characterization of Beta-Endorphin Isoforms and Fragments at Opioid Receptors

The biological activity of beta-endorphin is modulated by its post-translational processing and subsequent enzymatic cleavage, which results in various isoforms and fragments with distinct pharmacological properties. nih.gov

One significant modification is N-acetylation. In the central nervous system of rats and guinea pigs, a substantial portion of beta-endorphin is N-acetylated; approximately 65% in the rat caudal medulla and 63% in the guinea pig caudal medulla. nih.gov This acetylation at the N-terminus inactivates the peptide, preventing it from binding to and activating opioid receptors. nih.govyoutube.com

Enzymatic cleavage of the full-length peptide, beta-endorphin (1-31), produces shorter fragments. These fragments often exhibit altered receptor affinity and efficacy.

Beta-endorphin (1-27): This fragment displays a reduced affinity for the mu-opioid receptor compared to the parent peptide and produces weaker analgesic effects. mdpi.com In some contexts, it can act as an antagonist to the analgesic effects of beta-endorphin (1-31). mdpi.comfrontiersin.org In mouse pons/medulla membranes, beta-endorphin (1-27) acts as a partial agonist at putative epsilon-opioid receptors. nih.gov

Beta-endorphin (1-26): This fragment has an even lower affinity for the MOR than beta-endorphin (1-27) and is also reported to antagonize the effects of the full-length peptide. mdpi.com

C-terminal fragments: The C-terminal dipeptide Gly-Gln (30-31) does not bind to opioid receptors but may be involved in some of the non-opioid effects of beta-endorphin. mdpi.com

The Leu⁶⁵-analogue of beta-endorphin and its fragments show a lower affinity for mu-receptors compared to the corresponding Met⁶⁵-peptides, while no such difference is observed for delta-receptors, indicating the importance of this specific amino acid residue for mu-receptor interaction. nih.gov

Isoform/FragmentAnimal ModelKey Functional CharacteristicsReference
αN-acetyl beta-EndorphinRat, Guinea Pig, MouseDoes not bind to opioid receptors; acts on Sigma-1 receptors. nih.govnih.gov
beta-Endorphin (1-27)RodentsLower affinity for MOR than beta-endorphin (1-31); can act as an antagonist to beta-endorphin (1-31) analgesia. Partial agonist at epsilon-receptors. mdpi.comfrontiersin.orgnih.gov
beta-Endorphin (1-26)RodentsLower affinity for MOR than beta-endorphin (1-27); antagonizes beta-endorphin (1-31) analgesia. mdpi.com
Leu⁶⁵-beta-EndorphinMouseLower affinity for mu-receptors compared to Met⁶⁵-beta-endorphin. nih.gov

Mechanisms of Receptor Activation and G-Protein Coupling

Opioid receptors, including the mu, delta, and kappa types, are members of the G-protein-coupled receptor (GPCR) superfamily. nih.gov The binding of an agonist like beta-endorphin initiates a conformational change in the receptor, triggering a signaling cascade within the cell. youtube.com

Upon activation, the receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein. This causes the G-protein to dissociate into its Gα and Gβγ subunits. youtube.com Both subunits can then modulate the activity of various downstream effectors. researchgate.net

Presynaptic Inhibition: The Gβγ subunit can directly interact with and inhibit voltage-dependent calcium channels, reducing calcium influx and thereby decreasing the release of neurotransmitters like substance P. youtube.comyoutube.com

Postsynaptic Inhibition: The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization of the neuron, which makes it less likely to fire an action potential. youtube.com

Adenylyl Cyclase Inhibition: The Gα subunit, typically of the Gαi/o family, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com

Studies show that beta-endorphin can activate multiple G-protein subtypes. It potently activates both Gαi1 and GαoA G-proteins coupled to the mu-opioid receptor, to more than 75% of the maximal response produced by the synthetic agonist DAMGO. nih.gov

Interestingly, research in different mouse strains reveals nuances in G-protein activation. In the pons/medulla of C57BL/6ByJ and CXBK mice, beta-endorphin-induced G-protein activation is mediated by mu₂- and putative epsilon-opioid receptors, but not by mu₁-opioid receptors. nih.gov This suggests that the specific receptor subtypes present in a given tissue dictate the precise signaling response to beta-endorphin.

Interaction with Non-Opioid Receptors (e.g., Sigma-1 Receptors)

Beyond its classical interactions with opioid receptors, beta-endorphin and its isoforms can also engage non-opioid receptor systems, adding another layer of complexity to their biological functions. A prominent example is the interaction with sigma-1 receptors (σ1R).

Recent studies in mouse models have identified both beta-endorphin and its opioid-inactive isoform, αN-acetyl β-endorphin, as endogenous ligands for the σ1R. nih.govmdpi.com These two peptides exert opposite effects on σ1R function, which in turn regulates mu-opioid receptor (MOR) signaling. nih.gov

The σ1R can form oligomers and sequester G-proteins, thereby negatively regulating MOR-mediated signaling. nih.govmdpi.com

αN-acetyl β-Endorphin: This isoform, which does not bind to opioid receptors, binds to σ1R and promotes the displacement of G-proteins from the receptor complex. This reduces the availability of G-proteins for MOR signaling and consequently diminishes the analgesic effects of MOR agonists like morphine and beta-endorphin itself. nih.govmdpi.com

Beta-Endorphin (1-31): In contrast, the full-length, non-acetylated beta-endorphin also binds to σ1R but promotes the interaction between σ1R and G-proteins. This action counteracts the effects of αN-acetyl β-endorphin and can enhance G-protein availability for MORs. nih.govmdpi.com

This evidence suggests that the balance between beta-endorphin and its acetylated form can fine-tune opioid signaling through a σ1R-dependent mechanism. It has been proposed that the pharmacologically defined epsilon (ε) receptor, which was thought to be a specific high-affinity site for beta-endorphin, may in fact be a complex of the mu-opioid receptor regulated by the sigma-1 receptor. nih.govmdpi.com

Neurobiological Roles of Beta Endorphin in Animal Behavior

Modulation of Stress Responses and Coping Behaviors

Beta-endorphin (B3029290) is intrinsically linked to the body's response to stress. It is released during stressful situations and is thought to play a crucial role in regulating the stress response and associated behaviors. youtube.com

Beta-endorphin is a key regulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the central neuroendocrine system that manages stress responses. frontiersin.orgresearchgate.net The process begins when a stressor triggers the hypothalamus to release corticotropin-releasing hormone (CRH). nih.govnih.gov This stimulates the pituitary gland to co-release adrenocorticotropic hormone (ACTH) and beta-endorphin, as both are derived from the same precursor molecule, POMC. fusabil.orgfusabil.orgnih.gov ACTH then travels to the adrenal glands to stimulate the release of glucocorticoids like corticosterone (B1669441) (in mice) or cortisol (in bovine and camelids). researchgate.net

Beta-endorphin exerts a negative feedback effect on the HPA axis, helping to attenuate the stress response. researchgate.netnih.gov It can inhibit the secretion of CRH from the hypothalamus, thereby moderating the entire cascade. nih.gov Studies in beta-endorphin deficient mice show that these animals have enlarged adrenal glands, suggesting chronic over-activation of the HPA axis in the absence of this peptide. frontiersin.orgnih.gov

In bovine models, while ACTH and beta-endorphin are co-released from the pituitary, studies on the stress of machine milking did not show a significant activation of the HPA axis via this pathway, suggesting other mechanisms may regulate cortisol release in that specific context. nih.gov However, in response to the acute stress of slaughter, serum beta-endorphin levels in cows were observed to rise significantly. fusabil.orgfusabil.orgcabidigitallibrary.org In camels , elevated cortisol levels are a known indicator of stress, such as during transport or in response to disease. nih.govresearchgate.netfrontiersin.org

Beta-endorphin appears to have primarily anxiolytic (anxiety-reducing) effects under basal conditions. Studies using transgenic mice with varying levels of beta-endorphin have provided significant insights. researchgate.netnih.gov In behavioral tests like the elevated plus maze and the light-dark box, a direct relationship was observed between beta-endorphin levels and the time spent in open or lit areas, suggesting that the peptide normally inhibits anxiety-like behavior. researchgate.netnih.gov Mice with low or absent levels of beta-endorphin display more anxiety-like behaviors. nih.gov This suggests that beta-endorphin plays a role in moderating the behavioral response to stressful stimuli. nih.govresearchgate.netnih.gov

Beta-endorphin is crucial for adaptive coping behaviors in response to stress. frontiersin.orgnih.gov In mouse models, the release of beta-endorphin following exposure to inescapable stress is thought to mediate behaviors that contribute to the allostasis of the stress response. nih.gov For example, in novelty-suppressed feeding tests, mice with low or absent beta-endorphin showed a greater aversion to feeding after a stress exposure, indicating a moderating effect of beta-endorphin on the behavioral response to stress. frontiersin.orgbucknell.edu

Furthermore, in social stress situations, beta-endorphin plays a modulatory role. When beta-endorphin deficient male mice were introduced to an aggressive, dominant mouse, they exhibited more counter-aggressive behaviors compared to wild-type mice, suggesting that beta-endorphin normally suppresses this type of response. rug.nlmdpi.com These findings support the role of beta-endorphin in facilitating effective coping strategies and moderating behavioral responses to stressful events. frontiersin.orgnih.gov

Effects of Beta-Endorphin on Stress-Related Behaviors in Mice
Behavioral TestObservation in Wild-Type or High Beta-Endorphin MiceObservation in Beta-Endorphin Deficient MiceInferred Role of Beta-Endorphin
Elevated Plus Maze / Light-Dark BoxIncreased time in open/lit areas. researchgate.netnih.govDecreased time in open/lit areas, indicating higher basal anxiety. nih.govAnxiolytic; attenuates behavioral response to stressful environments. nih.gov
Novelty-Suppressed FeedingNormal latency to approach food after stress. frontiersin.orgbucknell.eduStronger aversion and longer latency to approach food after stress. frontiersin.orgbucknell.eduModerates the behavioral response to a combination of novelty and stress. bucknell.edu
Forced Swim / Tail Suspension TestIncreased immobility, interpreted as a passive coping strategy. nih.govDecreased immobility. nih.govFacilitates behavioral despair or passive coping mechanisms. nih.gov
Social ConflictSuppression of aggression. rug.nlmdpi.comHigher frequency of counter-aggression towards a dominant mouse. rug.nlmdpi.comModulates/suppresses aggressive behavioral responses to social stress. mdpi.com

Regulation of Feeding Behavior and Energy Homeostasis

The role of beta-endorphin in the regulation of feeding and energy balance is complex, with studies suggesting it influences both the homeostatic (hunger-driven) and hedonic (pleasure-driven) aspects of food consumption. oclc.org

In mice, the absence of beta-endorphin leads to notable changes in energy homeostasis. Male mice genetically engineered to lack beta-endorphin (β-END−/−) exhibit increased body weight and adiposity, primarily due to higher food intake rather than altered energy expenditure. oup.com This suggests that endogenous beta-endorphin may paradoxically have an anorexic, or appetite-suppressing, effect in the context of long-term energy regulation. oup.com Further studies on mice fed a high-fat diet (HFD) support this, showing that both male and female beta-endorphin deficient mice consumed more food and gained more weight than their wildtype counterparts. oclc.org However, another study found that while male deficient mice gained more weight and consumed more calories on an HFD, this difference was not observed in females. preprints.org

Beta-endorphin also appears to play a role in the rewarding aspects of eating. oup.com Research indicates that beta-endorphin may be modestly involved in mediating palatability-driven feeding, but not necessarily hunger-associated feeding. nih.gov For instance, while food deprivation significantly increases food intake, beta-endorphin may not be directly involved in this process. nih.gov However, prior exposure to an HFD was found to promote binge-eating behavior in wildtype mice, an effect that was modestly decreased in mice lacking beta-endorphin. nih.gov This suggests the peptide modulates the hedonic value of food. oup.comnih.gov

Table 1: Research Findings on Beta-Endorphin and Feeding Behavior

Species Experimental Model Key Findings Reference(s)
Mouse Genetically deficient (β-END−/−) males Increased body weight and adiposity due to increased food intake, suggesting an unexpected anorexic role for endogenous β-endorphin. oup.com oup.com
Mouse Genetically deficient (β-END−/−) males and females on High-Fat Diet (HFD) Gained more weight and consumed more food compared to wildtype controls. oclc.org oclc.org
Mouse Genetically deficient (β-END−/−) males on HFD Gained more weight and consumed more calories; no significant difference observed in females. preprints.org preprints.org

| Mouse | Genetically deficient (β-END−/−) males | A modest decrease in binge-eating behavior after prior HFD exposure, suggesting a role in palatability-driven feeding. nih.gov | nih.gov |

Influence on Social and Reproductive Behaviors

Beta-endorphin is implicated in the neuroendocrine regulation of maternal care. In rodents, the medial preoptic area (MPOA) is a critical site for maternal behavior, and opioid activity in this region can interfere with these behaviors. nih.gov Central infusions of beta-endorphin into the MPOA have been shown to block ongoing maternal care in rats. nih.gov Interestingly, the disruptive effects of beta-endorphin on maternal behavior are reduced with repeated births, suggesting a form of opioid tolerance develops with increasing reproductive experience. nih.gov

In bovine species, plasma concentrations of beta-endorphin fluctuate during pregnancy, parturition, and the neonatal period. nih.gov Levels of beta-endorphin immunoreactivity increase during gestation in cows. nih.gov In newborn calves, beta-endorphin values are lower before the umbilical cord is ruptured than they are immediately after birth, after which they decrease continuously. nih.gov This suggests that the transition to the extrauterine environment triggers an immediate, increased release of the opioid. nih.gov

Endogenous opioids, including beta-endorphin, are involved in modulating sexual behavior. youtube.comwikipedia.org In male rats, infusion of beta-endorphin into the pre-optic/anterior hypothalamus area before exposure to a female inhibited mounting, intromission, and ejaculation. nih.gov However, if the infusion occurred after the male had already initiated sexual activity (specifically, after an intromission), beta-endorphin had no effect on subsequent sexual interaction. nih.gov This indicates that beta-endorphin may act on a neural switch that prevents the transition from investigative to mounting behavior. nih.gov Furthermore, prenatal exposure to elevated beta-endorphin levels in rats can alter the sexual differentiation of some behaviors, with affected males showing a lower preference for females as adults. nih.gov

In the dromedary camel, ovulation is not spontaneous but is induced by mating. nih.gov A protein in the seminal plasma, identified as beta-nerve growth factor (β-NGF), is the ovulation-inducing factor. nih.govnih.gov While distinct from beta-endorphin, the mechanism of β-NGF provides insight into the neuroendocrine control of reproduction in this species. Systemic injection of β-NGF induces a luteinizing hormone (LH) surge and subsequent ovulation. nih.gov This effect is believed to involve the central activation of hypothalamic neurons, potentially including kisspeptin (B8261505) neurons, which are potent stimulators of gonadotropin-releasing hormone (GnRH) and LH. nih.govnih.gov

Beta-endorphin plays a role in modulating social behaviors, particularly in response to social stress. Studies using beta-endorphin deficient mice have shown that these animals exhibit different behavioral responses during social conflict. rug.nlnorthwestern.edu When faced with an aggressive, dominant mouse, several beta-endorphin deficient mice displayed counter-aggressive behavior, a response not seen in wildtype mice. rug.nl This suggests that beta-endorphin normally helps to suppress aggressive responses and modulates the behavioral reaction to social stress. nih.govrug.nl

Table 2: Research Findings on Beta-Endorphin and Social/Reproductive Behaviors

Species Behavior Studied Key Findings Reference(s)
Rat Maternal Behavior Central infusion of beta-endorphin into the MPOA blocked ongoing maternal care. nih.gov nih.gov
Bovine Perinatal Period Plasma beta-endorphin increases during gestation in cows and surges in calves immediately after birth. nih.gov nih.gov
Rat Sexual Behavior (Male) Beta-endorphin infused into the pre-optic area inhibited the initiation of mounting behavior. nih.gov nih.gov
Mouse Social Conflict Beta-endorphin deficient mice showed more counter-aggression, suggesting the peptide modulates responses to social stress. rug.nl rug.nl

| Camel | Ovulation (Female) | Ovulation is induced by seminal plasma beta-nerve growth factor (β-NGF), which centrally activates hypothalamic neurons. nih.gov | nih.gov |

Cognitive and Motor Function Modulation

Beta-endorphin is implicated in the modulation of learning and memory, particularly in the consolidation phase of memory formation. nih.govnih.gov Research in mice using an inhibitory avoidance task has shown that beta-endorphin administered immediately after training can impair memory retention in a dose-dependent manner. nih.gov The dose-response curve was U-shaped, with low doses significantly impairing retention while higher doses had less effect. nih.gov

The timing of administration is critical, as the impairing effect of beta-endorphin on memory diminishes as the interval between training and treatment increases. nih.gov This suggests that the peptide affects the process of memory consolidation rather than retrieval or performance. nih.gov The mechanism for this impairment may involve a reduction in central cholinergic activity, as the effects of beta-endorphin were prevented by a muscarinic agonist and attenuated by an anticholinesterase. nih.gov

Table 3: Research Findings on Beta-Endorphin and Learning/Memory

Species Experimental Task Key Findings Reference(s)
Mouse Inhibitory Avoidance Task Post-training administration of beta-endorphin impaired memory retention tested 48 hours later. nih.gov nih.gov
Mouse Inhibitory Avoidance Task The memory-impairing effect was time-dependent, suggesting an impact on memory consolidation. nih.gov nih.gov

| Mouse | Inhibitory Avoidance Task | The impairment was prevented by co-administration of a cholinergic agonist, suggesting a link to the cholinergic system. nih.gov | nih.gov |

Exploratory and Locomotor Activity

Studies utilizing mice with a genetic knockout of the pro-opiomelanocortin (POMC) gene, which prevents the production of beta-endorphin, have provided critical insights. These beta-endorphin deficient mice exhibit altered behavioral responses in various paradigms. For instance, in social conflict situations, beta-endorphin deficient mice have been observed to display more counter-aggressive behaviors compared to their wild-type counterparts. rug.nl This suggests that beta-endorphin may normally suppress certain active or aggressive responses to stressful stimuli. rug.nl

The interaction between beta-endorphin and other neurochemical systems, particularly the dopamine (B1211576) system, is crucial for its effects on locomotion. The administration of beta-endorphin has been shown to increase dopamine release in the nucleus accumbens, a brain region critical for motor control and reward. nih.gov This increase in dopamine release is associated with a stimulation of locomotor activity. nih.gov This finding suggests that the motor-activating effects of beta-endorphin are, at least in part, mediated by its influence on dopaminergic pathways. nih.gov

The use of opioid antagonists, such as naltrexone, further clarifies the role of the endogenous opioid system in locomotion. Naltrexone has been shown to dose-dependently decrease locomotor activity in some mouse strains, particularly those that exhibit high levels of activity in a novel environment. nih.gov This indicates that tonic activity of the endogenous opioid system contributes to maintaining baseline and novelty-induced locomotor activity. The administration of opioid antagonists blocks this endogenous activity, leading to a reduction in movement. nih.govldnresearchtrust.org

The following interactive tables summarize key research findings on the role of beta-endorphin in exploratory and locomotor activity in mice.

Table 1: Effects of Beta-Endorphin Deficiency on Locomotor and Exploratory Behavior in Mice

Experimental Model Behavioral Test Key Findings Reference
Beta-endorphin knockout miceSocial ConflictIncreased counter-aggressive behavior compared to wild-type mice. rug.nl
Beta-endorphin knockout miceActivity-Based Anorexia (Wheel-running)No significant difference in wheel-running activity compared to wild-type mice. nih.gov
Beta-endorphin deficient miceElevated Plus MazeGenotypic differences in locomotor activity as measured by the total number of arm entries. nih.gov

Table 2: Genetic and Pharmacological Studies on Beta-Endorphin and Locomotion in Mice

Study Focus Methodology Key Findings Reference
Genetic correlationComparison of mouse strains with varying beta-endorphin levelsSignificant genetic correlation between adaptation to a novel environment and beta-endorphin levels in the septum. nih.gov
Opioid antagonist administrationNaltrexone injection in different mouse strainsDose-dependent attenuation of locomotor activity in the strain with the highest control level of activity. nih.gov
Beta-endorphin administrationIntracerebroventricular injection in ratsIncreased locomotor activity associated with enhanced dopamine release in the nucleus accumbens. nih.gov

Beta Endorphin in Immunomodulation and Inflammatory Processes in Animal Systems

Regulation of Immune Cell Function and Proliferation

Beta-endorphin (B3029290) exerts a complex and often species-specific influence on the function and proliferation of various immune cells.

In mouse models, beta-endorphin has been shown to enhance the proliferative response of splenocytes, particularly T lymphocytes, when stimulated with mitogens like phytohemagglutinin (PHA). nih.gov This effect suggests a role for beta-endorphin in promoting T-cell mediated immune responses. Conversely, some studies have also reported that beta-endorphin can inhibit the plaque-forming cell (PFC) response, which is a measure of antibody-producing B cells. nih.gov This inhibitory effect on antibody production was found to be reversible by the opioid antagonist naloxone, indicating it is mediated through opioid receptors. nih.gov Furthermore, a subpopulation of mouse spleen macrophages has been found to contain immunoreactive beta-endorphin, suggesting a local immunomodulatory role for this peptide within the spleen's microenvironment. nih.gov

Research on bovine models in this specific area is less extensive. However, studies have demonstrated that beta-endorphin can influence the proliferation of bovine mammary epithelial cells, which are crucial in the local immune defense of the mammary gland. mdpi.comanimbiosci.org While not a direct measure of immune cell proliferation, this highlights the peptide's potential to impact cellular activities within an immunologically active tissue.

Regarding the camel , there is a notable lack of specific research data on the direct effects of beta-endorphin on immune cell function and proliferation. General studies on camel immunology have characterized various leukocyte subpopulations, but the role of endogenous opioids in regulating these cells has not been elucidated. mdpi.com

Modulation of Cytokine Production (Pro-inflammatory and Anti-inflammatory)

The immunomodulatory effects of beta-endorphin are significantly mediated through its ability to alter the production of cytokines, the signaling molecules of the immune system.

In mouse studies, beta-endorphin has demonstrated a clear capacity to modulate cytokine profiles. It has been observed to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.govnih.govresearchgate.net Conversely, it can enhance the secretion of anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govnih.gov For instance, in a mouse model of asthma, pre-treatment with beta-endorphin significantly reduced the levels of IFN-γ and TNF-α. nih.govresearchgate.net Another study showed that beta-endorphin administration in mice stimulated the secretion of IL-4 by splenocytes. nih.gov This shift from a pro-inflammatory to a more anti-inflammatory cytokine environment suggests a mechanism by which beta-endorphin can temper inflammatory responses.

In the bovine model, research has shown that beta-endorphin can inhibit the inflammatory response in endometrial cells. nih.gov In an in vitro study, bovine endometrial cells stimulated with lipopolysaccharide (LPS) to mimic inflammation showed a significant increase in the gene expression of pro-inflammatory cytokines, including TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov Treatment with beta-endorphin was found to inhibit the expression of these pro-inflammatory cytokines. nih.gov This anti-inflammatory effect was blocked by a δ-opioid receptor antagonist, indicating the specific pathway through which beta-endorphin exerts its effect in these cells. nih.gov

There is currently a lack of available scientific literature on the specific modulation of cytokine production by beta-endorphin in camel models.

Animal ModelCytokineEffect of Beta-EndorphinResearch Finding
Mouse TNF-αDecreasePre-treatment with beta-endorphin reduced TNF-α levels in a model of asthma. nih.govresearchgate.net
IFN-γDecreaseBeta-endorphin administration led to a decrease in IFN-γ production. nih.govnih.govresearchgate.net
IL-4IncreaseInjection of beta-endorphin stimulated IL-4 secretion by splenocytes. nih.gov
IL-10IncreaseBeta-endorphin augmented the secretion of IL-10 from a mouse Langerhans cell line.
Bovine TNF-αDecreaseBeta-endorphin inhibited LPS-induced TNF-α gene expression in endometrial cells. nih.gov
IL-1βDecreaseBeta-endorphin inhibited LPS-induced IL-1β gene expression in endometrial cells. nih.gov
IL-6DecreaseBeta-endorphin inhibited LPS-induced IL-6 gene expression in endometrial cells. nih.gov
Camel N/ANot AvailableNo specific data available.

Role in Peripheral Inflammatory Pain Mechanisms

Beta-endorphin is well-known for its analgesic properties, and a significant part of this effect is mediated at the periphery, particularly in the context of inflammation.

In mouse models of inflammatory pain, T lymphocytes that infiltrate the site of injury have been shown to express beta-endorphin. nih.gov The release of this peripherally-located beta-endorphin can activate local opioid receptors on sensory neurons, thereby reducing pain hypersensitivity. nih.gov Studies have also implicated the release of pro-inflammatory mediators like TNF-α and IL-1β in the generation of inflammatory pain. oup.comnih.gov By suppressing the production of these cytokines, as discussed in the previous section, beta-endorphin can indirectly contribute to the alleviation of inflammatory pain. Furthermore, the anti-inflammatory effects of beta-endorphin have been demonstrated in a mouse model of burn injury-induced pain, where the inflammatory response is a key driver of nociception. oup.com

In bovine species, while direct studies on inflammatory pain mechanisms are limited, the established anti-inflammatory actions of beta-endorphin in tissues like the endometrium suggest a potential role in mitigating pain associated with inflammatory conditions in these animals. nih.gov

As with other areas, there is a paucity of specific research on the role of beta-endorphin in peripheral inflammatory pain mechanisms in camels .

Cross-Talk with the Autonomic Nervous System in Immune Regulation

The immune and nervous systems are intricately linked, and beta-endorphin appears to be a key player in this bidirectional communication, particularly through its interactions with the autonomic nervous system (ANS).

In mouse and other rodent models, it has been shown that the sympathetic nervous system (SNS), a branch of the ANS, can trigger the release of beta-endorphin from immune cells within inflamed tissues. nih.gov Stressful stimuli can lead to the release of noradrenaline from sympathetic nerve endings. nih.gov This noradrenaline can then act on adrenergic receptors present on immune cells, prompting them to secrete beta-endorphin. nih.gov This locally released beta-endorphin then acts on peripheral opioid receptors to produce analgesia. nih.gov This creates a neuro-immune feedback loop where the nervous system, in response to stress, can mobilize an endogenous opioid-mediated anti-inflammatory and analgesic response. Furthermore, beta-endorphin neurons in the brain are known to regulate stress responses and can suppress sympathetic outflow, which in turn can influence immune function. nih.gov

While the presence of beta-endorphin has been documented in bovine species, and its response to stressors has been studied, the specific mechanisms of cross-talk with the autonomic nervous system in regulating immune responses are not yet well-defined.

Metabolism and Degradation Pathways of Beta Endorphin in Animal Tissues

Enzymatic Hydrolysis and Fragmentation Patterns

The enzymatic breakdown of beta-endorphin (B3029290) is a rapid process involving several peptidases that cleave the peptide at specific amino acid residues. nih.gov This hydrolysis results in various fragments, some of which may possess their own biological activities or act as antagonists to the parent molecule.

The primary enzymes involved in the degradation of opioid peptides, including beta-endorphin, are:

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide. nih.gov

Angiotensin-converting enzyme (ACE): Known for its broad peptide cleavage properties, ACE is widely distributed in many cell types. nih.gov

Insulin-degrading enzyme (IDE): This enzyme has selective cleavage properties, producing specific fragments of beta-endorphin. nih.gov

Dipeptidyl peptidase III and IV (DPP III, DPP IV): These enzymes are also implicated in the degradation of opioid peptides. nih.gov

Serine peptidases: Metallo-sensitive serine proteases can also process beta-endorphin. nih.gov

In bovine species, an endogenous factor derived from the spinal cord, spinorphin, and its truncated fragment, tynorphin, have been identified as inhibitors of DPP III. nih.gov Studies on beta-casomorphins, which are also opioid peptides derived from bovine beta-casein, have shown they are rapidly degraded in bovine plasma, likely by an enzyme similar to dipeptidyl-peptidase IV (DP IV). nih.gov This enzyme is known to cleave dipeptide fragments from the N-terminus of peptides following proline residues. nih.gov

While beta-endorphin was first discovered in camel pituitary extracts, detailed studies on its enzymatic hydrolysis in this species are limited. wikipedia.orgpbs.org However, the fundamental enzymatic processes are likely conserved across mammals.

In mouse models, particularly using rat tissues which serve as a common research surrogate, the fragmentation of beta-endorphin has been studied in detail. For instance, insulin-degrading enzyme has been shown to produce β-endorphin (1-17) and β-endorphin (1-18) from the full-length peptide. nih.gov Metallo-sensitive serine proteases are likely responsible for producing β-endorphin (1-19) and β-endorphin (20-31). nih.gov Furthermore, naturally occurring C-terminally truncated forms, such as β-endorphin (1-27), have been found in the pituitary and can act as antagonists to the analgesic effects of the full-length peptide in mice. nih.gov

Interactive Table: Key Enzymes in Beta-Endorphin Degradation and Their Products

EnzymeGeneral FunctionKnown/Likely Beta-Endorphin FragmentsSpecies/Tissue Reference
AminopeptidasesN-terminal amino acid cleavageGeneral N-terminal degradationGeneral nih.gov
Angiotensin-converting enzyme (ACE)Broad peptide cleavageVarious fragmentsGeneral nih.gov
Insulin-degrading enzyme (IDE)Selective cleavageβ-endorphin (1-17), β-endorphin (1-18)General, Rat/Mouse models nih.govnih.govwikipedia.org
Metallo-sensitive serine proteasesSelective cleavageβ-endorphin (1-19), β-endorphin (20-31)General nih.gov
Dipeptidyl-peptidase IV (DP IV) like enzymesCleavage after proline residuesN-terminal dipeptide fragmentsBovine plasma (inferred from beta-casomorphin (B10794742) studies) nih.gov

Tissue-Specific Degradation Profiles (e.g., Inflamed Tissue, Serum)

The degradation of beta-endorphin varies significantly between different tissue environments, such as inflamed tissue and serum. This is largely due to differences in enzymatic content and local physiological conditions like pH.

Studies in rat models have demonstrated that the hydrolytic metabolism of beta-endorphin is considerably faster in homogenized inflamed tissue compared to serum. nih.gov In rat serum, the degradation of β-endorphin (1-31) results in the formation of 13 distinct fragments. In contrast, incubation in inflamed rat paw tissue homogenates leads to a more extensive breakdown, producing 22 fragments at a physiological pH of 7.4.

The profile of degradation in inflamed tissue reveals specific cleavage patterns. The primary sites of hydrolytic degradation in inflamed tissue homogenates are at the peptide bonds: (Tyr1-Gly2), (Lys9-Ser10), (Leu17-Phe18-Lys19-Asn20), (Lys24-Asn25), and (Lys28-Lys29-Gly30-Gln31). nih.gov This distinct fragmentation pattern is likely a consequence of the unique enzymatic milieu present under inflammatory conditions. nih.gov

In bovine serum, studies on beta-casomorphins indicate rapid degradation, suggesting that beta-endorphin likely undergoes a similar fate in the bovine bloodstream. nih.gov Research on cows has also shown fluctuations in serum beta-endorphin levels in response to stressors like slaughter, indicating dynamic release and degradation processes in the blood. fusabil.orgcabidigitallibrary.org

For mice, while specific comparative studies on inflamed tissue versus serum degradation are less detailed in the available literature, it is established that beta-endorphin deficient mice exhibit altered physiological responses to stress, highlighting the importance of its metabolism in systemic regulation. rug.nl The general principles of enhanced degradation in inflamed tissues are expected to apply to mice as well.

Interactive Table: Degradation of Beta-Endorphin in Different Tissues

TissueDegradation RateNumber of Fragments (Rat Model)Key Features
SerumSlower13Baseline enzymatic activity.
Inflamed Tissue (pH 7.4)Faster22Increased enzymatic activity due to inflammation, specific cleavage patterns.
Inflamed Tissue (pH 5.5)Fastest26Acidic pH enhances degradation rate and alters fragmentation.

Influence of pH on Beta-Endorphin Stability and Processing

The pH of the tissue microenvironment plays a critical role in the stability and enzymatic processing of beta-endorphin. Inflamed tissues are often characterized by a lower, more acidic pH.

Research using rat inflamed tissue homogenates has shown that the rate of beta-endorphin metabolism is significantly higher at an acidic pH of 5.5 compared to a neutral pH of 7.4. nih.gov At pH 5.5, the degradation of β-endorphin (1-31) in inflamed tissue resulted in 26 fragments, which is a greater number than the 22 fragments observed at pH 7.4. nih.gov This indicates that the acidic conditions not only accelerate the breakdown but may also alter the cleavage sites, leading to a different profile of metabolic fragments.

In bovine studies, it has been noted that lower blood pH can enhance the activity of parathyroid hormone, which is involved in calcium homeostasis. nih.gov While not directly measuring beta-endorphin stability, this demonstrates that physiological changes in pH can significantly impact hormonal systems in cattle. It is plausible that similar pH-dependent effects influence beta-endorphin metabolism in bovine tissues.

The structural integrity and, consequently, the susceptibility of beta-endorphin to enzymatic attack are influenced by pH. Changes in pH can alter the conformation of the peptide, potentially exposing previously protected cleavage sites to enzymatic action. This pH-dependent processing is a key factor in modulating the local biological effects of beta-endorphin, particularly in environments like inflamed tissues where pH levels can be dynamic.

Comparative Endocrinology and Evolutionary Aspects of Beta Endorphin

Interspecies Variation in Beta-Endorphin (B3029290) Amino Acid Sequence and Structure

Beta-endorphin is derived from the precursor protein pro-opiomelanocortin (POMC). ebi.ac.uk The amino acid sequence of beta-endorphin, while generally conserved, exhibits variations among species. The full sequence of human beta-endorphin consists of 31 amino acids. wikipedia.org Shorter, truncated versions also exist, such as β-endorphin(1-26) and β-endorphin(1-27). wikipedia.org However, the most potent analgesic activity is associated with the full 31-amino acid peptide. wikipedia.org

Notably, the beta-endorphin sequence is identical in bovine (cow), camel, and mouse species. peptide.comnovoprolabs.com This high degree of conservation among these mammals suggests a strong evolutionary pressure to maintain the peptide's primary structure and, consequently, its biological function. The shared sequence underscores its fundamental role in mammalian physiology.

Below is the amino acid sequence for beta-endorphin found in bovine, camel, and mouse:

H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH novoprolabs.com

SpeciesAmino Acid Sequence
BovineTyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln
CamelTyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln
MouseTyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln

Evolution of POMC Processing and Beta-Endorphin Forms Across Vertebrates

The synthesis of beta-endorphin is intricately linked to the post-translational processing of its precursor, POMC. researchgate.net This processing is tissue-specific and involves a series of enzymatic cleavages. bioscientifica.com In the anterior pituitary, POMC is primarily cleaved by prohormone convertase 1 (PC1/3), leading to the production of adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH). bioscientifica.comnih.gov Beta-endorphin is subsequently cleaved from the C-terminus of β-LPH. nih.gov In the intermediate pituitary and the hypothalamus, further processing by both PC1/3 and prohormone convertase 2 (PC2) results in the production of α-melanocyte-stimulating hormone (α-MSH) from ACTH, and the cleavage of β-LPH to yield β-endorphin. bioscientifica.comresearchgate.net

The evolution of the POMC gene and its processing has followed distinct trends across vertebrates. nih.gov The ancestral POMC gene likely arose from an opioid-coding gene following genome duplication events in early chordate evolution. researchgate.netnih.gov A key evolutionary divergence is seen in the post-translational processing of beta-endorphin itself. In many fish and amphibians, beta-endorphin can undergo a monobasic cleavage to produce a shorter opioid peptide. nih.gov This cleavage event is dependent on a specific amino acid motif within the beta-endorphin sequence. nih.gov

However, in mammals and birds, this motif is absent, and consequently, this specific monobasic cleavage does not occur. nih.gov The loss of this cleavage site in the amniote lineage represents a significant evolutionary shift in the post-translational processing of beta-endorphin. nih.gov This suggests that in mammals like bovine, camel, and mouse, the full-length beta-endorphin(1-31) is the primary opioid product from POMC processing in relevant tissues.

Furthermore, post-translational modifications such as N-acetylation can alter the biological activity of beta-endorphin. frontiersin.org Acetylation of the N-terminus of beta-endorphin can reduce its opioid activity. nih.gov The capacity for acetylation appears to have been established in a common ancestor of fish and tetrapods, though it may have been secondarily lost in some lineages. frontiersin.org

Phylogenetic Analysis of Beta-Endorphin Systems

Phylogenetic analyses of the POMC gene reveal a complex evolutionary history. The gene's organization and the array of peptides it produces have undergone significant changes throughout vertebrate evolution. nih.gov For instance, different melanocortin sequences (α-MSH, β-MSH, γ-MSH, and δ-MSH) have been gained or lost in various vertebrate lineages. nih.gov

The beta-endorphin sequence itself is located at the C-terminus of the POMC protein. nih.gov The high conservation of the beta-endorphin amino acid sequence among mammals like bovine, camel, and mouse points to a strong purifying selection, indicating its critical and conserved function. The μ-opioid receptor, the primary target for beta-endorphin, has also been a subject of evolutionary studies, with variations in this receptor linked to social behaviors in humans. nih.gov

The evolutionary stability of the beta-endorphin system in mammals highlights its fundamental importance in a range of physiological processes, including stress response, pain perception, and social bonding. nih.govnih.gov The consistent processing of POMC to yield beta-endorphin in the pituitary and brain of these species underscores a conserved neuroendocrine pathway.

Advanced Research Methodologies and Animal Models for Beta Endorphin Studies

Transgenic Animal Models (e.g., Beta-Endorphin (B3029290) Deficient/Knockout Mice)

The development of transgenic animal models, particularly beta-endorphin deficient or knockout (KO) mice, has been instrumental in elucidating the specific physiological functions of this peptide. These models are typically created through targeted mutagenesis of the proopiomelanocortin (POMC) gene, from which beta-endorphin is derived. pnas.org One method involves introducing a point mutation in the POMC gene to create a premature stop codon, which selectively prevents the translation of beta-endorphin without affecting the expression of other POMC-derived peptides. pnas.orgnih.gov

These beta-endorphin deficient mice often appear developmentally and behaviorally normal at a baseline level. pnas.org However, they serve as a critical tool for investigating the peptide's role in various processes. Research using these models has revealed that while they exhibit normal analgesic responses to morphine, indicating functional mu-opiate receptors, they lack the opioid-mediated analgesia typically induced by certain types of stress, such as a mild swim stress. pnas.org

Studies using beta-endorphin knockout mice have provided key insights into pain, stress, and behavior:

Chronic Pain: In models of chronic inflammatory and neuropathic pain, beta-endorphin knockout mice showed normal development of thermal and mechanical sensitization. nih.gov However, unlike wild-type mice, they did not develop tolerance to mu-opioid receptor (MOP) agonists during neuropathic pain, suggesting that the release of beta-endorphin in wild-type animals under these conditions leads to MOP desensitization. nih.gov

Stress and Anxiety: When faced with an aggressive, dominant mouse, beta-endorphin deficient mice displayed more frequent counter-aggressive behaviors compared to wild-type mice, suggesting that beta-endorphin normally suppresses this response. mdpi.comrug.nl Furthermore, these mice exhibited higher baseline levels of anxious behavior in tests like the elevated plus maze and light-dark box. nih.gov Interestingly, they also showed an exaggerated anxiolytic response to ethanol, indicating that beta-endorphin modulates the behavioral effects of alcohol. nih.gov

Motivation and Reward: In operant conditioning tests where animals work for food reinforcers, mice lacking beta-endorphin demonstrated reduced motivation compared to wild-type mice, particularly under non-deprived conditions. nih.gov This suggests a role for beta-endorphin in modulating the hedonic or incentive value of food rewards. nih.gov

Table 1: Selected Research Findings in Beta-Endorphin Knockout (KO) Mice

Research Area Experimental Model Key Finding in KO Mice Reference
Chronic Pain Neuropathic Pain Model Normal nociceptive sensitization but no development of tolerance to MOP agonists. nih.gov
Stress Response Social Conflict Increased counter-aggressive behaviors compared to wild-type mice. mdpi.comrug.nl
Anxiety Elevated Plus Maze Higher baseline anxiety but an exaggerated anxiolytic response to ethanol. nih.gov
Stress-Induced Analgesia Mild Swim Stress Lack of opioid (naloxone-reversible) analgesia. pnas.org
Motivation Operant Conditioning for Food Reduced motivation to work for food reinforcers in a non-deprived state. nih.gov

In Vivo and In Vitro Experimental Paradigms

A combination of in vivo and in vitro techniques is employed to study the dynamics of beta-endorphin release and its effects at the cellular and systemic levels.

Microdialysis is a powerful in vivo technique used to measure the extracellular concentrations of neurochemicals, including beta-endorphin, in specific brain regions of awake, freely moving animals. nih.gov The method involves implanting a small, semi-permeable probe into a target area, such as the nucleus accumbens. nih.gov Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, allowing molecules from the surrounding extracellular fluid to diffuse across the membrane into the aCSF, which is then collected for analysis. nih.govnih.gov This technique has been used to demonstrate a dose-dependent increase in extracellular beta-endorphin levels in the rat nucleus accumbens following alcohol administration. nih.gov

Intracerebroventricular (ICV) administration is an in vivo method that bypasses the blood-brain barrier to deliver substances directly into the cerebral ventricles and the cerebrospinal fluid (CSF). nih.govwikipedia.org This is crucial for studying the central effects of peptides like beta-endorphin, as peripheral administration may not produce the same results. nih.gov Using a stereotaxic frame, a guide cannula can be surgically implanted into a ventricle, allowing for subsequent injections. wikipedia.org ICV administration of beta-endorphin in rats has been shown to increase the expression of c-fos and corticotropin-releasing factor (CRF) mRNA in the paraventricular nucleus (PVN) of the hypothalamus, an effect mediated by opioid receptors. nih.gov This indicates that centrally acting beta-endorphin can stimulate neuronal activity and gene expression in this key stress-regulating brain region. nih.gov

In vitro research using cell culture systems provides a controlled environment to investigate the cellular and molecular mechanisms of beta-endorphin action. These systems can include:

Primary Cell Isolates: These are cells taken directly from animal tissue. For example, studies on isolated renal basolateral membranes from rats have been used to characterize the specific binding of beta-endorphin to kidney cells. nih.gov Such research identified two distinct classes of binding sites, a high-affinity site likely corresponding to an opioid receptor and a low-affinity, non-opioid site. nih.gov

Cell Lines: These are immortalized cells that can be cultured indefinitely. Murine lymphoid EL-4 cell lines have been used to show that exposure to beta-endorphin can increase the production of Interleukin-2 (IL-2), a cytokine involved in immune regulation. nih.gov The use of cell lines allows for detailed investigation into the signaling pathways activated by beta-endorphin in specific cell types. nih.gov

Cell Culture Supernatants: Biological fluids from cell cultures are frequently analyzed to quantify the secretion of substances like beta-endorphin or other molecules released in response to it. antibodies-online.com

To study the impact of specific physiological stressors on the beta-endorphin system, researchers utilize simulated environmental models. The hindlimb unloading model in rodents is a well-established method for simulating some of the physiological effects of microgravity experienced during spaceflight. brieflands.comphysiology.org In this model, the animal's hindlimbs are elevated, typically via tail suspension, to produce a head-down tilt and remove weight-bearing loads from the hindquarters, while the forelimbs remain loaded. brieflands.comphysiology.org

This model has been shown to induce a stress response and alter the neuroendocrine system. brieflands.com Research using this paradigm has demonstrated that 14 days of hindlimb unloading in rats leads to a significant upregulation of beta-endorphin receptor levels in the brain stem and prefrontal cortex. brieflands.com One proposed mechanism is that the stress of unloading increases cortisol, which in turn inhibits beta-endorphin secretion, leading to a compensatory increase in its receptors. brieflands.com This model is valuable for distinguishing between local effects of unloading and systemic physiological responses. psu.edu

Table 2: Findings from the Hindlimb Unloading Model in Rats

Parameter Brain Region Effect of Hindlimb Unloading Reference
β-endorphin Receptor Level Brain Stem Significant Increase brieflands.com
β-endorphin Receptor Level Prefrontal Cortex Significant Increase brieflands.com
β-endorphin Receptor Level Hippocampus No Significant Change brieflands.com
Serum Corticosterone (B1669441) Systemic Significantly Increased nih.gov

Analytical Techniques for Beta-Endorphin Quantification and Characterization

Accurate quantification of beta-endorphin in biological samples is essential for understanding its physiological and pathological roles.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and non-radioactive method for quantifying beta-endorphin in various biological fluids and tissues, including plasma, cell culture supernates, and tissue homogenates. antibodies-online.comnih.govrpsg.org.uk The assay relies on the high specificity of antibodies to bind to beta-endorphin. rpsg.org.uk

A common format is the competitive inhibition ELISA . rpsg.org.uknih.gov In this setup:

A known amount of beta-endorphin is pre-coated onto the wells of a microtiter plate.

The biological sample (containing an unknown amount of beta-endorphin) is added to the wells along with a specific anti-beta-endorphin antibody.

The beta-endorphin in the sample competes with the coated beta-endorphin for binding to the limited number of antibody molecules.

After incubation, the plate is washed, and a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody.

A substrate is added, which the enzyme converts into a colored product. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of beta-endorphin in the original sample. antibodies-online.com

ELISA methods have been developed that can detect beta-endorphin concentrations as low as 30 picograms per measurement. nih.govrpsg.org.uk The technique can be adapted to overcome challenges like the non-specific binding of the "sticky" beta-endorphin peptide by using specific plate coating procedures, such as a two-step process with bovine serum albumin (BSA) followed by poly-lysine. rpsg.org.uknih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of beta-endorphin from complex biological samples. Its high resolution allows for the isolation of beta-endorphin from other closely related peptides and its various post-translationally modified forms.

In bovine research, HPLC has been instrumental in the isolation and characterization of beta-endorphin-like peptides from brain extracts. nih.gov Studies have utilized reversed-phase HPLC to separate different forms of the peptide, which are then subjected to further analysis. nih.gov The combination of HPLC with other techniques like radioimmunoassay allows for specific and quantitative determination of beta-endorphin. For instance, a method developed for rat beta-endorphin, which is homologous to the bovine form, combined reversed-phase HPLC with RIA for accurate quantification in various tissues, including the pituitary and hypothalamus. nih.gov

In mouse models, HPLC is similarly employed to purify beta-endorphin from tissue extracts, such as from neuroblastoma x glioma hybrid cells, before quantification by RIA. nih.gov This preliminary separation is crucial to ensure the specificity of the subsequent immunoassay.

While direct HPLC studies on camel beta-endorphin are less prevalent in recent literature, the foundational work on camel beta-endorphin involved its purification, where HPLC would have been a key technique. The cross-reactivity of antisera raised against camel beta-endorphin with rat beta-endorphin underscores the structural similarities that allow for the adaptation of these analytical methods across species. nih.gov

Interactive Table: HPLC Applications in Beta-Endorphin Research

SpeciesTissue/SampleHPLC MethodDownstream AnalysisKey Finding
BovineBrain extractsReversed-phase HPLCRadioimmunoassay, Amino Acid AnalysisIsolation and characterization of beta-endorphin-like peptides. nih.gov
MouseNeuroblastoma x Glioma Hybrid CellsReversed-phase HPLCRadioimmunoassayDetection of an immunoreactivity peak at the retention time of camel beta-endorphin. nih.gov
Rat (comparative)Pituitary, Hypothalamus, PlasmaReversed-phase HPLCRadioimmunoassayDevelopment of a specific and quantitative method for beta-endorphin determination. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and its more advanced form, Tandem Mass Spectrometry (MS/MS), offer unparalleled specificity and sensitivity for the identification and quantification of peptides like beta-endorphin. These techniques measure the mass-to-charge ratio of ionized molecules, allowing for precise molecular weight determination and sequence analysis.

In bovine pituitary research, electrospray ionization mass spectrometry, in conjunction with other techniques, has been used to identify an intermediate-sized precursor molecule to beta-endorphin. nih.gov This demonstrates the power of MS in elucidating the biosynthetic pathways of neuropeptides.

For quantitative studies, LC-MS/MS is the gold standard. A method developed for the quantification of a dipeptide cleavage product of beta-endorphin (Gly-Gln) in rat brain demonstrates the high sensitivity and linearity of this approach, with a linear range of 1 to 500 pmole. nih.gov While this study was in rats, the methodology is directly applicable to mouse and bovine models. Furthermore, fast atom bombardment (FAB) mass spectrometry and multiple reaction monitoring (MRM) have been used to quantify endogenous beta-endorphin in human pituitary extracts, yielding concentrations of 156 ± 84 pmol/mg protein. nih.gov This provides a reference for expected levels in mammalian pituitary glands.

In the context of camel research, while specific LC-MS/MS data for beta-endorphin is scarce, the technique has been successfully applied to study the metabolism of other substances in racing camels and to analyze the metabolomic profile of follicular fluid, showcasing its potential for beta-endorphin research in this species. nih.govnih.gov

Interactive Table: Mass Spectrometry in Beta-Endorphin Analysis

SpeciesTissue/SampleMS TechniqueKey FindingQuantitative Data Example
BovinePituitaryElectrospray Ionization MSIdentification of an intermediate-sized beta-endorphin precursor. nih.govNot specified
Human (comparative)PituitaryFAB-MS and MRMQuantification of endogenous beta-endorphin. nih.gov169 ± 99 pmol/mg protein
Rat (comparative)Brain (Cortex, Nucleus Accumbens)LC-MS/MSQuantification of beta-endorphin cleavage product Gly-Gln. nih.govLinear range of 1-500 pmole

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive immunological technique used for quantifying minute amounts of substances, such as hormones and neuropeptides, in biological fluids. The method relies on the competition between a radiolabeled and an unlabeled antigen for a limited number of antibody binding sites.

RIA has been extensively used in beta-endorphin research across various species. A sensitive RIA for beta-endorphin was developed using antibodies raised against human beta-endorphin, which showed significant cross-reactivity with beta-lipotropin but not with other related peptides like methionine-enkephalin or ACTH. camelsandcamelids.com This assay had a sensitivity of 25 pg per tube and was used to measure basal plasma beta-endorphin levels in rats, which were found to be approximately 400 pg/ml. camelsandcamelids.com

In studies involving bovine brain extracts, RIA was used in conjunction with HPLC to identify and quantify beta-endorphin-like peptides. nih.gov One isolated peptide exhibited 56% of the radioimmunoreactivity of beta-endorphin. nih.gov

For mouse studies, RIA has been used to measure beta-endorphin immunoreactivity levels during brain development, showing an inverse relationship with mu opioid receptor density. nih.gov Furthermore, RIA was used to detect beta-endorphin in extracts from neuroblastoma x glioma hybrid cells after HPLC fractionation. nih.gov The initial development of some RIAs utilized antibodies raised against camel beta-endorphin, highlighting the historical importance of this species in beta-endorphin research. nih.gov

Interactive Table: Radioimmunoassay for Beta-Endorphin Quantification

SpeciesSample TypeRIA SensitivityCross-ReactivityExample Finding
Rat (comparative)Plasma25 pg/tube50% with beta-lipotropin, <0.1% with Met-Enk, Leu-Enk, α-MSHBasal plasma levels of ~400 pg/ml. camelsandcamelids.com
BovineBrain ExtractsNot specifiedNot specifiedAn isolated peptide showed 56% of the immunoreactivity of beta-endorphin. nih.gov
MouseBrainNot specifiedNot specifiedBeta-endorphin immunoreactivity increases during postnatal development. nih.gov

Immunohistochemistry and Immunofluorescence

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the distribution and localization of specific proteins within tissues. These methods utilize antibodies that bind to the target protein, which are then detected using either an enzyme-based (IHC) or a fluorescent (IF) reporter system.

In bovine research, immunofluorescence has been used to study the localization of various neurochemicals in the adrenal medulla, providing a framework for the potential localization of beta-endorphin in this tissue. researchgate.net While direct IHC/IF for beta-endorphin in bovine tissues is not extensively detailed in the provided context, the availability of antibodies that recognize bovine beta-endorphin suggests its feasibility.

Studies in mouse models have employed immunofluorescence to localize beta-endorphin in the brain. For example, in beta-endorphin deficient mice, the lack of immunoreactivity confirms the specificity of the antibodies used. nih.gov IHC has also been used to reveal the presence of beta-endorphin in the anterior pituitary gland of the rat, a model system with high relevance to mouse studies. nih.gov

While specific IHC/IF studies on beta-endorphin in camels are not detailed, histological studies of the camel adrenal and pituitary glands provide the anatomical basis for such investigations. ekb.egresearchgate.net The structural homology of beta-endorphin across these species suggests that antibodies developed against one form may be applicable to others, with appropriate validation.

Interactive Table: Immunohistochemistry/Immunofluorescence for Beta-Endorphin Localization

SpeciesTissueTechniqueAntibody TargetKey Finding
BovineAdrenal MedullaImmunofluorescenceVarious neurochemicals (framework for beta-endorphin)Provides anatomical context for neuropeptide localization. researchgate.net
MouseBrainImmunofluorescenceBeta-endorphinConfirmation of antibody specificity in knockout models. nih.gov
Rat (comparative)Anterior PituitaryImmunohistochemistryBeta-endorphinCo-localization with neurotensin (B549771) in some pituitary cells. nih.gov
CamelAdrenal Gland, Pituitary GlandHistology (provides basis for IHC/IF)Not ApplicableDetailed anatomical descriptions of potential sites of beta-endorphin production. ekb.egresearchgate.net

Molecular Biology Techniques for Gene Expression Analysis

The expression of the gene encoding the precursor protein for beta-endorphin, proopiomelanocortin (POMC), is studied using a variety of molecular biology techniques. These methods allow researchers to understand the regulation of beta-endorphin synthesis at the genetic level.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels. In bovine endometrial cells, qPCR was used to show that beta-endorphin can inhibit the gene expression of pro-inflammatory cytokines. While not directly measuring POMC mRNA, this study highlights the use of qPCR in understanding the functional consequences of beta-endorphin signaling. The selection of appropriate reference genes is critical for accurate RT-qPCR analysis in bovine tissues. researchgate.net

In Situ Hybridization (ISH) allows for the visualization of mRNA expression within the anatomical context of a tissue. In the rat brain, ISH has been used to map the distribution of POMC mRNA, identifying the arcuate nucleus of the hypothalamus as a primary site of expression. nih.gov This technique has also been used to study the developmental expression of the POMC gene in the rat pituitary gland. nih.gov In mouse models, ISH has been employed to demonstrate that fasting reduces POMC mRNA levels in the hypothalamus of obese mice. nih.gov

Northern Blot Analysis is a technique used to detect specific RNA molecules in a sample. It can provide information about the size and abundance of the target mRNA. In mouse hypothalamus, Northern blot analysis has been used to measure changes in the expression of genes involved in energy homeostasis, a pathway where beta-endorphin plays a role.

Western Blot Analysis is used to detect and quantify specific proteins in a sample. In bovine endometrial cells, Western blotting revealed that beta-endorphin inhibited the expression of key proteins in the NF-κB signaling pathway.

While specific molecular biology studies on POMC gene expression in camels are not widely reported in recent literature, the conservation of the POMC gene across mammals suggests that these techniques are applicable. The identification of neuronal enhancers of the POMC gene in transgenic mouse models provides insights into the regulatory elements that could be investigated in bovine and camel species. nih.gov

Interactive Table: Molecular Biology Techniques in Beta-Endorphin Research

TechniqueSpeciesTissue/Cell TypeTargetKey Finding
RT-qPCRBovineEndometrial CellsPro-inflammatory cytokine mRNABeta-endorphin inhibits inflammatory gene expression.
In Situ HybridizationMouseHypothalamusPOMC mRNAFasting reduces POMC mRNA levels in obese mice. nih.gov
In Situ HybridizationRatBrain, PituitaryPOMC mRNAMapping of POMC expression and its developmental regulation. nih.govnih.gov
Northern BlotMouseHypothalamusAgouti-related peptide (AGRP) mRNAUsed to study genes in pathways related to beta-endorphin function.
Western BlotBovineEndometrial CellsNF-κB pathway proteinsBeta-endorphin inhibits key inflammatory signaling proteins.

Role of Beta Endorphin in Animal Models of Pathophysiological States

Autoimmune Diseases (e.g., Lupus, Thyroiditis)

The interplay between the neuroendocrine and immune systems is crucial in the pathogenesis of autoimmune diseases. Beta-endorphin (B3029290) is a key mediator in this communication. Research in animal models suggests that alterations in central beta-endorphin levels may be a predisposing factor for the development of autoimmune conditions.

In a study involving MRL lpr/lpr mice, a well-established model for systemic lupus erythematosus (SLE), and Obese Strain (OS) chickens, which spontaneously develop autoimmune thyroiditis, a significant decrease in hypothalamic beta-endorphin concentrations was observed compared to healthy controls. nih.gov Notably, in the MRL lpr/lpr mice, these reduced levels were present as early as one month of age, before the clinical onset of the disease. nih.gov Similarly, in OS chickens, lower beta-endorphin levels were detected at the embryonic stage, with a further reduction coinciding with the initial signs of thyroid mononuclear infiltration. nih.gov Given the potential immunosuppressive effects of centrally-acting beta-endorphin, these findings suggest that diminished hypothalamic concentrations of this peptide could contribute to the breakdown of self-tolerance and the subsequent development of autoimmune disorders. nih.gov

While specific studies on the role of beta-endorphin in bovine or camel models of lupus or thyroiditis are limited, the findings from mouse and avian models provide a foundational understanding. The general hypothesis is that increased cytokine production during immunoinflammatory responses can stimulate the production of beta-endorphin, which in turn may exert a negative feedback effect on antibody production, potentially including autoantibodies.

Table 1: Beta-Endorphin Levels in Animal Models of Autoimmune Disease

Animal ModelDisease ModeledKey Finding on Beta-EndorphinReference
MRL lpr/lpr MouseSystemic Lupus Erythematosus (SLE)Significantly lower hypothalamic beta-endorphin concentrations compared to controls, observed before disease onset. nih.gov
Obese Strain (OS) ChickenAutoimmune ThyroiditisLower hypothalamic beta-endorphin concentrations at embryonic stage with further decrease at disease onset. nih.gov

Neuropsychiatric and Stress-Related Disorders

Beta-endorphin is intrinsically linked to the body's response to stress and has been implicated in the pathophysiology of various neuropsychiatric disorders. cdnsciencepub.comnih.gov Animal models have been instrumental in elucidating these complex interactions.

Bovine Models: In cattle, beta-endorphin is recognized as a key hormone in the stress response. cabidigitallibrary.org Studies in calves have shown that stressful procedures can lead to changes in plasma beta-endorphin levels. cdnsciencepub.com For instance, in dairy cows, emotional stress can lead to elevated beta-endorphin levels. nih.gov Research on the response to machine milking in dairy cows indicated that while cortisol levels increased, beta-endorphin and ACTH concentrations did not show significant changes, suggesting that not all physiological challenges activate the HPA axis in the same manner. nih.govresearchgate.net This highlights the complexity of the neuroendocrine response to different types of stressors in bovine species.

Camel Models: While specific studies on beta-endorphin in dromedary camels under neuropsychiatric-like conditions are not abundant, their physiological responses to stress, such as transportation, have been documented. ekb.egresearchgate.netresearchgate.net Transportation stress in camels leads to significant changes in various physiological and behavioral parameters, which are indicative of an activated stress response. ekb.eg Given that beta-endorphin is a key component of the stress response cascade, it is plausible that its levels are modulated during such events in camels.

Mouse Models: Research using mouse models has provided significant insights into the role of beta-endorphin in stress and anxiety. Studies have shown an inverse relationship between beta-endorphin levels and anxiety-like behaviors, suggesting that this peptide normally has an anxiety-reducing effect. nih.gov Mice lacking beta-endorphin have been found to exhibit higher levels of anxious behavior. nih.gov Furthermore, beta-endorphin deficient mice display altered responses to social stress, indicating its role in modulating behavioral and endocrine reactions to social conflict. nih.gov

Table 2: Research Findings on Beta-Endorphin in Stress and Neuropsychiatric Models

Animal ModelDisorder/Stress StudiedKey Finding on Beta-EndorphinReference
Bovine (Calves)Dehorning StressNo significant release of beta-endorphin in response to dehorning in prepubertal male calves. cdnsciencepub.com
Bovine (Dairy Cows)Emotional StressElevated beta-endorphin levels in response to emotional stress situations. nih.gov
Camel (Dromedary)Transportation StressTransportation imposes marked stress, indicating a likely involvement of the beta-endorphin system. ekb.eg
MouseAnxiety and Social StressBeta-endorphin normally attenuates the behavioral response to stress; its absence leads to increased anxiety-like behavior and altered responses to social conflict. nih.govnih.gov

Reproductive Dysfunctions

Beta-endorphin is known to influence the reproductive axis, and alterations in its levels have been associated with various reproductive dysfunctions.

Bovine Models: In cattle, beta-endorphin levels fluctuate during the reproductive cycle. One study on Egyptian buffalo and Friesian cows found that concentrations of endorphins and cortisol continuously increased during the third trimester of pregnancy and the periparturient period, and then gradually decreased after parturition. The highest levels of both hormones were observed in animals experiencing dystocia and retained placenta, suggesting a link between elevated beta-endorphin and these reproductive disorders. However, another study on bovine uterine motility found that beta-endorphin had no significant effect on myometrial contractility in vitro or in vivo, indicating that its role in bovine reproductive physiology is not yet fully understood.

Camel Models: There is a lack of specific research on the direct role of beta-endorphin in reproductive dysfunctions in camels. However, studies on hormonal profiles in male dromedary camels show that cortisol, a stress hormone often released alongside beta-endorphin, increases during the rutting season. nih.gov This suggests a potential interplay of stress hormones, including beta-endorphin, in the reproductive physiology of camels.

Mouse Models: Research in rodent models has provided evidence for the direct influence of beta-endorphin on reproductive behavior. In female rats, it has been shown that beta-endorphin present in the male's ejaculate can act on the female's reproductive tract to suppress her sexual receptivity. nih.gov This finding suggests a mechanism by which beta-endorphin can directly modulate reproductive behavior at the peripheral level.

Metabolic Disorders (e.g., Obesity)

The role of beta-endorphin in the regulation of energy balance and metabolism is an area of growing interest, with implications for metabolic disorders such as obesity.

Bovine Models: While beef cattle are generally less prone to metabolic diseases than dairy cattle, conditions like fat cow syndrome, which involves a combination of metabolic and other disorders, affect obese periparturient dairy cows. mdpi.comnih.gov The link to beta-endorphin is likely through the stress axis and its influence on energy metabolism. However, direct studies measuring beta-endorphin in bovine models of metabolic syndrome are limited.

Camel Models: Camels have unique metabolic adaptations, including the ability to endure long periods of fasting, which involves reversible insulin (B600854) resistance. nih.gov During fasting, changes in hormones related to metabolism, such as leptin and adiponectin, are observed. nih.gov While direct measurement of beta-endorphin in this context is not widely reported, the interplay of hormones regulating energy homeostasis suggests a potential role for this opioid peptide.

Mouse Models: Studies in Zucker obese and lean rats, a model often used to study obesity, have shown that beta-endorphin concentrations in the hypothalamus are influenced by feeding and obesity status. nih.gov Specifically, meal-stimulated increases in hypothalamic beta-endorphin were observed, particularly in obese rats. nih.gov In contrast, pituitary beta-endorphin concentrations were lower in obese rats compared to their lean counterparts. nih.gov Furthermore, a study on obese (ob/ob) mice found that female obese mice had a greater amount of beta-endorphin-like material in their pituitary glands than lean female mice, and this increase was mainly due to beta-endorphin itself. nih.gov These findings point towards a complex role for beta-endorphin in the central regulation of food intake and the pathophysiology of obesity.

Table 3: Beta-Endorphin in Animal Models of Metabolic Disorders

Animal ModelDisorder StudiedKey Finding on Beta-EndorphinReference
Zucker Rat (Obese)Obesity and FeedingMeal-stimulated increase in hypothalamic beta-endorphin concentrations. Lower pituitary beta-endorphin compared to lean rats. nih.gov
Mouse (ob/ob)ObesityFemale obese mice have higher pituitary beta-endorphin levels than lean female mice. nih.gov

Cancer Research in Animal Models

Emerging evidence suggests that beta-endorphin can influence cancer progression, often through its modulation of the stress response and the immune system. nih.govnih.gov

Bovine and Camel Models: There is a scarcity of research specifically investigating the role of beta-endorphin in cancer progression within bovine and camel models. However, the general principles derived from other animal models regarding the influence of stress and the immune system on cancer are likely applicable. Interestingly, nanobodies derived from camels are being explored for targeted cancer treatments due to their unique properties, although this is unrelated to the endogenous role of beta-endorphin. youtube.com

Mouse Models: Research in mouse models of cancer has yielded significant findings. In a transgenic mouse model of breast cancer, it was observed that circulating beta-endorphin levels increased with growing tumor burden. nih.gov Paradoxically, despite the analgesic properties of beta-endorphin, these mice also showed an increase in pain. nih.gov The study suggested that beta-endorphin may promote cancer progression and associated pain by activating signaling pathways that promote cell growth and survival. nih.gov Other research in rat models of prostate and breast cancer has shown that enhancing endogenous levels of beta-endorphin in the hypothalamus can suppress the stress response, promote immune function, and reduce cancer incidence. nih.gov This cancer-preventive effect is thought to be mediated through the suppression of sympathetic nervous system activity, leading to increased natural killer (NK) cell and macrophage activity, and a more favorable cytokine profile. nih.gov

Table 4: Role of Beta-Endorphin in Cancer Animal Models

Animal ModelCancer TypeKey Finding on Beta-EndorphinReference
Mouse (Transgenic)Breast CancerCirculating beta-endorphin increases with tumor burden and may promote cancer progression and pain. nih.gov
RatProstate and Breast CancerEnhancement of hypothalamic beta-endorphin suppresses stress, promotes immune function, and reduces cancer incidence. nih.gov

Q & A

Basic Research Questions

Q. How do amino acid sequence variations in beta-endorphin across bovine, camel, and mouse models influence receptor binding activity, and what methodologies are used to validate these differences?

  • Beta-endorphin sequences differ subtly across species. For example, equine beta-endorphin (structurally similar to bovine/camel) has a serine substitution at position 6 compared to human beta-endorphin, which correlates with higher receptor-binding activity in rat membrane assays . To identify sequence variations, researchers use solid-phase peptide synthesis , Edman degradation , and mass spectrometry for sequence validation. Structural comparisons via sequence alignment tools (e.g., Clustal Omega) are critical for functional studies.

Q. What detection methods are optimal for quantifying beta-endorphin levels in serum, plasma, or tissue samples across species?

  • Competitive ELISA is widely used, with species-specific kits offering sensitivities as low as 4.75–9.38 pg/mL . For cross-species studies, validate antibody epitope specificity using sequence alignment (e.g., camel and bovine beta-endorphin share 100% cross-reactivity in some assays, while mouse may require tailored kits due to epitope divergence) . Radioimmunoassay (RIA) remains reliable for absolute quantification but requires radiolabeled ligands and specialized facilities .

Q. How are in vivo models (e.g., mouse TPA-induced skin inflammation) designed to study beta-endorphin’s role in immune or neuroinflammatory responses?

  • In TPA-treated mouse models, beta-endorphin expression is co-localized with IL-31 receptors in skin sections. Researchers use immunofluorescence staining with species-specific antibodies (e.g., anti-beta-endorphin and anti-IL-31RA) to visualize co-expression patterns . Include negative controls (e.g., acetone-treated skin) and quantitative imaging (e.g., confocal microscopy) to validate findings.

Advanced Research Questions

Q. How should receptor binding assays be designed to study beta-endorphin interactions with opioid receptors in equine lymphocytes, and what analytical methods address data variability?

  • Use radioligand binding assays with tritiated beta-endorphin and lymphocytes isolated via density gradient centrifugation . Generate saturation isotherms and Scatchard plots to estimate binding affinity (Kd) and receptor density (Bmax). Address variability by normalizing data to protein concentration and using non-linear regression tools (e.g., GraphPad Prism) . Include positive controls (e.g., known opioid agonists) and account for non-specific binding with excess unlabeled ligand.

Q. What strategies resolve contradictions between in vitro receptor-binding data and in vivo analgesic potency across species?

  • Equine beta-endorphin exhibits 3× higher receptor-binding affinity in rat membranes but only 1.6× greater analgesic potency in mouse tail-flick assays . To reconcile such discrepancies, perform dose-response studies in vivo and correlate with pharmacokinetic parameters (e.g., half-life, blood-brain barrier penetration). Use knockout models (e.g., μ-opioid receptor-deficient mice) to isolate receptor-specific effects.

Q. How can cross-reactivity challenges in immunoassays be mitigated when analyzing beta-endorphin in bovine, camel, and mouse samples?

  • Cross-reactivity varies due to epitope divergence (e.g., camel and bovine beta-endorphin share 45% cross-reactivity with human-targeting antibodies) . Validate assays using synthetic peptides matching the target species’ sequence . Perform spike-and-recovery experiments in biological matrices (e.g., serum) to confirm accuracy. For multiplex studies, combine species-specific ELISA kits with Western blotting for orthogonal validation.

Q. What computational tools are critical for analyzing beta-endorphin’s diurnal variation and its correlation with immune function in exercise studies?

  • Use cosinor analysis to model diurnal rhythms in beta-endorphin levels from serial plasma samples . Pair with flow cytometry to assess lymphocyte subsets (e.g., NK cell activity) and multivariate regression to link exercise-induced beta-endorphin changes to immune markers. Open-source tools like R or Python (SciPy) enable robust statistical modeling of time-series data.

Methodological Considerations

  • Data Normalization : In lymphocyte proliferation assays, normalize beta-endorphin responses to mitogen-only controls (e.g., Concanavalin A) to isolate opioid-specific effects .
  • Ethical Models : For analgesic studies, adhere to ARRIVE guidelines for rodent models, including randomization and blinded outcome assessment .
  • Translational Gaps : When extrapolating findings from mice to humans, account for species-specific receptor isoforms (e.g., OPRM1 variants) and use humanized mouse models where applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.